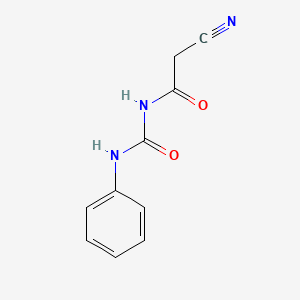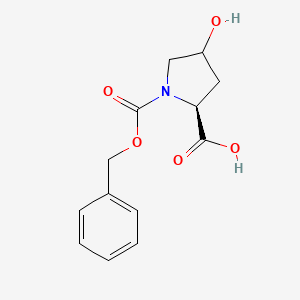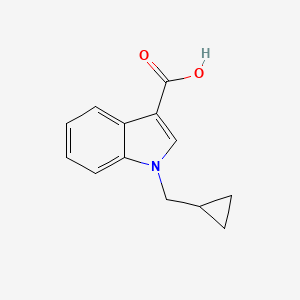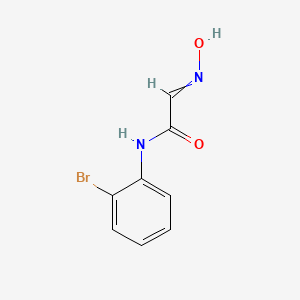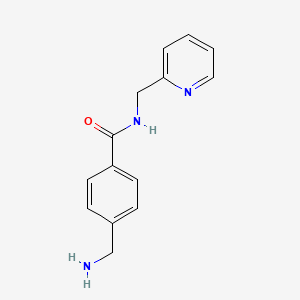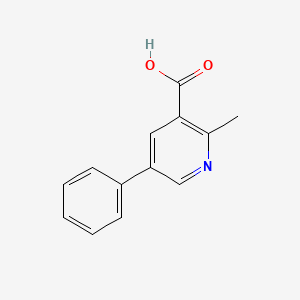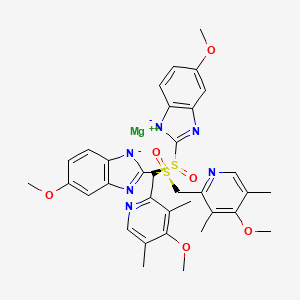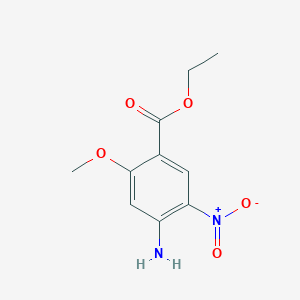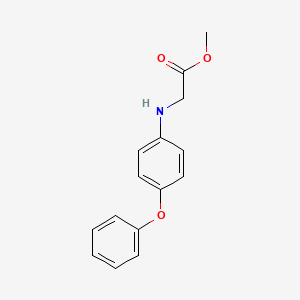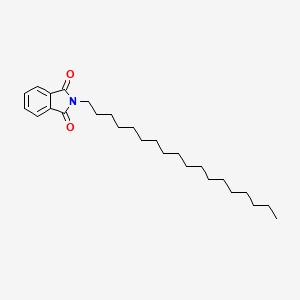![molecular formula C6H5FN2O3S B8788142 2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B8788142.png)
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid is a fluorinated derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of a fluorine atom at the 5-position and a carboxymethylthio group at the 4-position of the uracil ring imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid typically involves the fluorination of uracil derivatives followed by the introduction of the carboxymethylthio group. One common method includes the reaction of 5-fluorouracil with a thiol-containing reagent under controlled conditions to introduce the carboxymethylthio group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxymethylthio group to a thiol group.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis and function. The compound inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. This inhibition results in the depletion of thymidine triphosphate, a nucleotide required for DNA replication, ultimately leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar structure but lacking the carboxymethylthio group.
5-Fluoro-2’-deoxyuridine: Another fluorinated uracil derivative used in cancer treatment.
Tegafur: A prodrug of 5-fluorouracil used in chemotherapy.
Uniqueness
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid is unique due to the presence of the carboxymethylthio group, which may enhance its chemical stability and biological activity compared to other fluorinated uracil derivatives. This structural modification can potentially improve its pharmacokinetic properties and reduce side effects.
Propiedades
Fórmula molecular |
C6H5FN2O3S |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C6H5FN2O3S/c7-3-1-8-6(12)9-5(3)13-2-4(10)11/h1H,2H2,(H,10,11)(H,8,9,12) |
Clave InChI |
SWXZGFHKXJMICH-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)NC(=C1F)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


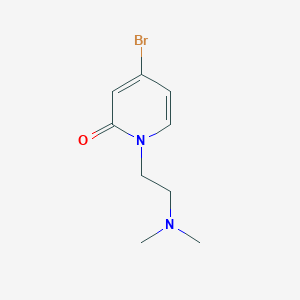
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)-](/img/structure/B8788076.png)
![2-[(2-Chloropyrimidin-4-yl)oxy]ethanol](/img/structure/B8788083.png)
